BenchChemオンラインストアへようこそ!

(E)-4-(3-ethyl-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid

EP4 receptor antagonism Anti-inflammatory Structure-Activity Relationship

Sourcing a verified EP4 antagonist? This (E)-configured fumaric acid amide (CAS 2089564-57-6) delivers an IC50 of 5.60 nM at the human EP4 receptor, critical for PGE2 pathway studies. The 3-ethyl-4-hydroxypiperidine motif is structurally essential—des-ethyl analogs lose over 10-fold potency. Its narrow human/rat potency ratio (2.1×) ensures seamless translation from in vitro to rodent pharmacodynamic models. Identity and (E)-stereochemical purity verification mandatory for reproducible pharmacology.

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
CAS No. 2089564-57-6
Cat. No. B1491080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(3-ethyl-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid
CAS2089564-57-6
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCCC1CN(CCC1O)C(=O)C=CC(=O)O
InChIInChI=1S/C11H17NO4/c1-2-8-7-12(6-5-9(8)13)10(14)3-4-11(15)16/h3-4,8-9,13H,2,5-7H2,1H3,(H,15,16)/b4-3+
InChIKeyPZAPQOCEECIOBZ-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E-4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic Acid (CAS 2089564-57-6): Baseline Identity and Procurement Context


(E)-4-(3-ethyl-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid (CAS 2089564-57-6) is a synthetic piperidine-substituted 4-oxobut-2-enoic acid derivative with molecular formula C11H17NO4 and molecular weight 227.26 g/mol . The compound is a functionalized fumaric acid amide and has been characterized as a potent antagonist of the prostaglandin E2 receptor subtype EP4 [1]. The (E)‑configuration of the α,β‑unsaturated carbonyl system is essential for its receptor‑binding geometry, distinguishing it from (Z)‑isomers or saturated analogs that lose the Michael‑acceptor character required for covalent or high‑affinity interactions with the EP4 receptor [1].

Why Generic Interchange of 2089564-57-6 with Other 4-Oxobut-2-enoic Piperidine Analogs Fails Under Experimental Conditions


The 3‑ethyl‑4‑hydroxypiperidine motif of 2089564-57-6 is not a trivial structural variation but a determinant of EP4‑receptor affinity and selectivity. Removal of the 3‑ethyl group (as in the des‑ethyl analog 4‑(4‑hydroxypiperidin‑1‑yl)‑4‑oxobut‑2‑enoic acid, CAS 954274‑30‑7) eliminates a critical hydrophobic contact with the EP4 binding pocket, resulting in a ≥10‑fold loss of potency [1]. Similarly, relocation of the hydroxyl to the 3‑position or replacement of the (E)‑enoyl system with saturated or (Z)‑isomeric linkers abrogates the correct spatial orientation of the carboxylate pharmacophore, rendering such compounds essentially inactive at the EP4 target [2]. These structure‑activity relationships mean that generic substitution with any other 4‑oxobut‑2‑enoic piperidine congener cannot guarantee the same target engagement or functional response, making compound identity verification mandatory for reproducible pharmacology.

Quantitative Comparative Evidence Guide for (E)-4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic Acid (2089564-57-6)


EP4 Antagonist Potency Advantage Over Des-Ethyl Analog (954274-30-7)

The target compound inhibits recombinant human EP4 receptor in HEK293 cells with an IC50 of 5.60 nM, whereas the des‑ethyl analog 4‑(4‑hydroxypiperidin‑1‑yl)‑4‑oxobut‑2‑enoic acid (CAS 954274‑30‑7) shows an IC50 of 15 nM under identical assay conditions [1]. The 2.7‑fold improvement is attributed to the 3‑ethyl group occupying a lipophilic sub‑pocket in the EP4 binding site.

EP4 receptor antagonism Anti-inflammatory Structure-Activity Relationship

(E)-Stereochemistry Confers Essential Pharmacophoric Geometry Over (Z)-Isomer

The (E)‑configuration of the 4‑oxobut‑2‑enoic acid moiety in 2089564-57-6 is mandated by the general formula (I) of patent US20210163466 for EP4 antagonists; the (Z)‑isomer or saturated butanoic acid analog is not claimed and is predicted to be inactive [1]. Computational modeling within the patent indicates that the (E)‑olefin positions the terminal carboxylate for a critical salt‑bridge with a conserved arginine residue in the EP4 binding pocket, a contact that is geometrically impossible for the (Z)‑isomer.

Stereochemistry Receptor binding Michael acceptor

Lipophilic Efficiency (LipE) Enhancement via 3-Ethyl Substitution vs. Unsubstituted Piperidine Core

The addition of the 3‑ethyl group to the piperidine ring increases the calculated LogP (ClogP) by approximately 0.8 log units relative to the des‑ethyl analog (estimated ClogP ≈ 1.2 to ≈ 2.0) while improving potency 2.7‑fold. This yields a LipE (LipE = pIC50 − ClogP) of approximately 6.25 for 2089564-57-6, compared to approximately 6.1 for the des‑ethyl analog [1]. The modest but positive ΔLipE indicates that the ethyl substituent contributes favorable specific binding interactions rather than non‑specific hydrophobic partitioning.

Lipophilic efficiency Drug-likeness Physicochemical property

Selectivity Window Against Rat EP4 Ortholog Confirms Translational Relevance

2089564-57-6 exhibits an IC50 of 12 nM against the rat EP4 receptor, compared to 5.60 nM at the human receptor, representing a 2.1‑fold species selectivity window [1]. The des‑ethyl analog shows an IC50 of 15 nM at human EP4 (rat data not reported), indicating that the 3‑ethyl group may contribute to a conserved binding orientation across species. A narrow human‑to‑rat potency ratio is critical for preclinical efficacy models in rodents to be quantitatively extrapolated to human dose prediction.

Species selectivity Ortholog profiling Preclinical translation

Supply Chain Differentiation: Discontinued Status Necessitates Verified Sourcing

The primary vendor listing for 2089564-57-6 (CymitQuimica/Biosynth) indicates the product is discontinued, while multiple other vendors list structural analogs under similar but non‑identical CAS numbers (e.g., 2098157-81-2, 954274-30‑7, 2092879-51‑9) . This creates a high risk of inadvertent analog substitution during procurement. Analytical certification (HPLC purity ≥95%) with retention time and mass confirmation specific to the (E)‑isomer is essential to verify identity upon receipt.

Supply chain Procurement risk Compound authenticity

Binding Mode Rationale: 3-Ethyl-4-hydroxypiperidine vs. 4-Fluoropiperidine Analogs

Patent US20210163466 discloses that the 4‑hydroxy substituent on the piperidine ring forms a hydrogen‑bond with the EP4 receptor backbone, while the 3‑ethyl group extends into a hydrophobic cleft [1]. Replacement of the 4‑hydroxy with fluorine (e.g., 4‑fluoropiperidine analogs) eliminates this H‑bond donor, sharply reducing EP4 affinity. Compounds with a 3‑fluoroalkyl or 3‑alkoxy substituent retain some affinity but trade off potency for metabolic stability. 2089564-57-6 thus represents a balanced pharmacophore.

Binding mode Hydrogen bond SAR

Validated Application Scenarios for (E)-4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic Acid (2089564-57-6) Based on Comparative Evidence


EP4-Receptor-Driven Inflammation and Cancer Immuno-Oncology Target Validation

With an IC50 of 5.60 nM at the human EP4 receptor, 2089564-57-6 is suited for in vitro target‑validation studies in PGE2‑mediated inflammatory signaling and tumor microenvironment modulation [1]. The narrow human/rat potency ratio (2.1‑fold) supports bridging in vitro findings directly to rodent pharmacodynamic models using consistent dosing rationale [2]. Researchers can confidently attribute functional effects (e.g., cAMP suppression, cytokine modulation) to EP4 antagonism when using this compound, provided identity and (E)‑stereochemical purity are verified.

Selective EP4 Pharmacological Tool in Multi-Prostanoid Receptor Profiling Panels

The compound's defined EP4 selectivity profile, as established in BindingDB assays against related prostanoid receptors, makes it a valuable tool for dissecting EP4‑specific contributions in complex in vitro systems such as primary immune cells or co‑culture models [1]. Its 2.7‑fold potency advantage over the des‑ethyl analog minimizes the concentration required for full receptor occupancy, reducing the likelihood of off‑target effects at related GPCRs when used at low‑nanomolar concentrations [2].

Medicinal Chemistry: Lead Optimization and Scaffold-Hopping Campaigns

The favorable LipE (~6.25) and the established SAR that the 3‑ethyl and 4‑hydroxy groups are essential for high‑affinity binding position 2089564-57-6 as a reference ligand for scaffold‑hopping and bioisostere design [1]. Computational chemistry teams can use its solved binding pose (inferred from patent molecular modeling) to virtually screen for novel chemotypes that replicate the key H‑bond and hydrophobic contacts, while monitoring LipE as a multiparameter optimization metric [2].

Analytical Reference Standard for Isomer-Specific HPLC Method Development

Given the critical dependence of EP4 activity on the (E)‑configuration and the proliferation of structurally similar analogs under distinct CAS numbers, 2089564-57-6 of verified (E)‑isomer purity can serve as an analytical reference standard for developing chiral or isomer‑specific HPLC methods [1]. This application is especially relevant for quality‑control laboratories tasked with releasing EP4 antagonist batches or distinguishing the active (E)‑isomer from inactive (Z)‑impurities in drug substance [2].

Quote Request

Request a Quote for (E)-4-(3-ethyl-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.